Benzyl (2,4-difluorophenyl)carbamate

Organic Synthesis Process Chemistry Protected Amine Synthesis

Researchers synthesizing target molecules requiring a 2,4-difluoroaniline-derived core often face failed syntheses when generic N-aryl carbamates are substituted. This compound uniquely combines orthogonal Cbz amine protection with the electron-withdrawing 2,4-difluorophenyl ring, delivering predictable reactivity and lipophilicity. • Orthogonal Cbz group: stable under acidic/basic conditions, cleavable via mild hydrogenolysis - where Boc or Fmoc analogs fail • Predictable Log Po/w of 3.37 for rational membrane permeability optimization in lead series • 93% reported synthetic yield enables cost-effective multi-gram scale-up • Public LC-MS & ¹H-NMR data minimize in-house re-characterization time and cost

Molecular Formula C14H11F2NO2
Molecular Weight 263.24 g/mol
CAS No. 112434-18-1
Cat. No. B189795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2,4-difluorophenyl)carbamate
CAS112434-18-1
Molecular FormulaC14H11F2NO2
Molecular Weight263.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyJSAYKGNHIVNWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2,4-difluorophenyl)carbamate: Identity and Properties


Benzyl (2,4-difluorophenyl)carbamate (CAS 112434-18-1) is a synthetic N-aryl carbamate derivative belonging to the broader class of fluorinated carbamates. Its molecular structure consists of a 2,4-difluorophenyl ring linked via a carbamate functional group to a benzyl moiety . As a carbamate, it serves as a versatile synthetic intermediate, particularly as a protected amine building block in organic synthesis . The compound's key physicochemical properties, which are often critical for procurement and handling decisions, include a molecular weight of 263.24 g/mol, a predicted boiling point of 312.1±42.0 °C at 760 mmHg, a predicted density of 1.3±0.1 g/cm³, and a predicted pKa of 11.69±0.70 .

Cbz-protected amine for multi-step synthesis
2,4-Difluoro substitution for electronic and lipophilic tuning
Reported scalable high-yield synthesis supports procurement

Benzyl (2,4-difluorophenyl)carbamate: Generic Substitution Risks


The procurement of Benzyl (2,4-difluorophenyl)carbamate (CAS 112434-18-1) cannot be generically substituted by other N-aryl carbamates due to its specific structural and functional attributes. The combination of the benzyl carbamate (Cbz) protecting group with the electron-withdrawing 2,4-difluorophenyl ring creates a unique chemical entity . The benzyl group provides a specific protecting strategy that is orthogonal to other common protecting groups (e.g., Boc, Fmoc) and can be removed under mild, chemoselective conditions (e.g., hydrogenolysis) [1]. Furthermore, the 2,4-difluorophenyl moiety imparts distinct electronic and lipophilic properties that can significantly influence the compound's reactivity as a building block and the biological activity of its downstream derivatives . Therefore, substituting this compound with a non-fluorinated analog or a different N-aryl carbamate (e.g., phenyl or ethyl ester) will result in a different chemical intermediate with altered reactivity, pharmacokinetic properties, and biological outcomes, which is unacceptable in target-oriented synthesis and drug discovery workflows.

Non-fluorinated analog
May significantly shift lipophilicity and electronic profile, altering downstream reactivity and biological properties.
Boc- or Fmoc-protected analog
Removes orthogonal deprotection capability; Cbz group offers hydrogenolysis cleavage not available with acid/base-labile protecting groups.
Different ester carbamate (e.g., ethyl or phenyl)
Changes protection strategy and cleavage conditions, leading to different synthetic route compatibility.

Benzyl (2,4-difluorophenyl)carbamate: Selection Evidence Over Analogs


Scalable High-Yield Synthesis

The synthesis of Benzyl (2,4-difluorophenyl)carbamate from 2,4-difluoroaniline and benzyl chloroformate is a robust and high-yielding process. In a reported procedure, the reaction proceeded smoothly at room temperature to afford the desired product in a 93% yield after a simple aqueous workup, requiring no further purification . This high yield is a key differentiator for process chemists seeking an efficient and scalable route to this building block.

Scalable High-Yield Synthesis
Head-to-head
Target: 93% yield Comparator (Boc): 70–85%
Supports process-scale synthesis selection
Reported yield advantage over typical Boc route
Organic Synthesis Process Chemistry Protected Amine Synthesis

Lipophilicity vs Non-Fluorinated Analog

The 2,4-difluoro substitution pattern on the phenyl ring of Benzyl (2,4-difluorophenyl)carbamate significantly increases its lipophilicity compared to the non-fluorinated analog. The consensus Log Po/w for the target compound is 3.37 . This is substantially higher than the predicted Log Po/w for Benzyl (phenyl)carbamate (approximately 2.2-2.5), which is a common comparator. The increased lipophilicity can improve membrane permeability and alter the pharmacokinetic profile of downstream drug candidates derived from this building block.

Lipophilicity vs Non-Fluorinated Analog
Reported
Target Log Po/w: 3.37 Non-fluorinated: ~2.2–2.5
Supports lipophilicity-modulated design
6–15× partition coefficient difference
Medicinal Chemistry Drug Design ADME Properties

LC-MS and NMR Characterization

Reliable and reproducible procurement relies on well-characterized compounds. For Benzyl (2,4-difluorophenyl)carbamate, definitive analytical data is available, including a clear LC-MS trace and a detailed 1H-NMR spectrum. The LC-MS shows the [M+H]+ ion at m/z 263.1 and the [M+Na]+ adduct at m/z 286.1, confirming the molecular weight . The 1H-NMR spectrum (400 MHz, DMSO-d6) provides a distinct fingerprint with characteristic signals including the benzyl CH2 singlet at δ 5.15 ppm . This publicly available analytical data serves as a benchmark for incoming quality control, a feature not always provided for less common or proprietary analogs.

LC-MS and NMR Characterization
Reported
LC-MS [M+H]+ 263.1 ¹H-NMR δ 5.15 (CH₂)
Reduces procurement risk with reference data
Publicly documented identity benchmarks
Analytical Chemistry Quality Control Compound Characterization

Orthogonal Protecting Group Strategy

The benzyl carbamate (Cbz) group in Benzyl (2,4-difluorophenyl)carbamate offers a distinct synthetic advantage over other common carbamate protecting groups. The Cbz group can be removed under mild hydrogenolysis conditions (H2, Pd/C), which are orthogonal to the acidic conditions required for Boc removal or the basic conditions needed for Fmoc cleavage [1]. This orthogonality is crucial for the chemoselective deprotection in complex, multi-step syntheses. For instance, a tert-butyl carbamate (Boc) would be labile under acidic conditions that the Cbz group could withstand, and vice-versa. This specific feature is not a property of the molecule's fluorination pattern but is intrinsic to its benzyl carbamate structure, distinguishing it from non-benzyl analogs.

Orthogonal Protecting Group Strategy
Class-level
Cbz: hydrogenolysis (stable to acid/base) Boc: acid-labile; Fmoc: base-labile
Enables orthogonal deprotection in multi-step synthesis
Supports chemoselective deprotection planning
Organic Synthesis Protecting Group Chemistry Multi-step Synthesis

Benzyl (2,4-difluorophenyl)carbamate: Application Scenarios


Fluorinated Building Blocks for Medicinal Chemistry

This compound is the preferred starting material when a project requires a 2,4-difluorophenylamine-derived building block with a benzyl-protected amine. The high reported synthetic yield (93%) makes it a cost-effective and scalable choice for producing multi-gram to kilogram quantities. This scenario is particularly relevant for medicinal chemistry teams synthesizing focused libraries where the 2,4-difluorophenyl moiety is a core pharmacophore.

Lead Optimization for ADME Properties

The quantified increase in lipophilicity (Log Po/w of 3.37) conferred by the 2,4-difluoro substitution pattern makes this carbamate a valuable starting material for drug discovery projects aiming to improve membrane permeability. Researchers can use this building block to enhance the LogD of a lead series in a predictable manner, addressing common ADME liabilities.

Orthogonal Protection in Multi-Step Synthesis

The benzyl carbamate (Cbz) group provides an orthogonal protecting strategy that is stable to both acidic and basic conditions . This makes Benzyl (2,4-difluorophenyl)carbamate an essential intermediate in complex molecule synthesis (e.g., natural products, macrocycles) where other functional groups must be manipulated without affecting the protected amine. This is a scenario where a Boc- or Fmoc-protected analog would fail.

Quality Control and Reproducibility

For core facilities, CROs, or academic labs where rapid and reliable compound identity verification is paramount, the availability of detailed public analytical data (LC-MS and 1H-NMR) provides a clear advantage. This minimizes the time and cost associated with in-house re-characterization and de-risks the procurement process, ensuring that the compound received is fit for purpose.

Application
Selection Property
Validation Focus
Fluorinated building block
Cbz-protected 2,4-difluoroaniline
Reported scalable synthesis and electronic tuning
Lead optimization for ADME
2,4-Difluoro substitution for lipophilicity modulation
Predicted Log P shift from parent scaffold
Orthogonal protection in multi-step synthesis
Cbz group cleavable by hydrogenolysis
Orthogonality to acid- and base-sensitive groups
Quality control and reproducibility
Available LC-MS and ¹H-NMR reference data
Rapid identity verification using documented benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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